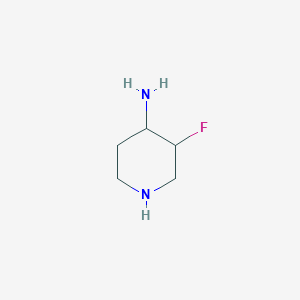

3-Fluoropiperidin-4-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C5H11FN2 |

|---|---|

Peso molecular |

118.15 g/mol |

Nombre IUPAC |

3-fluoropiperidin-4-amine |

InChI |

InChI=1S/C5H11FN2/c6-4-3-8-2-1-5(4)7/h4-5,8H,1-3,7H2 |

Clave InChI |

DEVLCRJHRJHMCX-UHFFFAOYSA-N |

SMILES canónico |

C1CNCC(C1N)F |

Origen del producto |

United States |

The Ascendancy of Fluorinated Nitrogen Heterocycles in Contemporary Chemical Sciences

Fluorinated nitrogen heterocycles are of immense and growing importance in the chemical sciences, particularly in the realm of drug discovery and development. Heterocyclic moieties are present in approximately 85% of all biologically active compounds. smolecule.com The introduction of fluorine into these structures can dramatically alter their physicochemical properties in a beneficial manner. nih.govmdpi.com

The incorporation of fluorine can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can protect the molecule from metabolic degradation, thereby increasing its half-life in the body. nih.gov

Modulation of Basicity: The high electronegativity of fluorine can lower the pKa of nearby amino groups, which can influence a molecule's solubility, membrane permeability, and binding affinity to biological targets. smolecule.com

Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced potency. acs.org

Increased Lipophilicity and Permeability: The introduction of fluorine can fine-tune the lipophilicity of a compound, which is a critical factor in its ability to cross cell membranes. nih.govgoogle.com

The impact of these effects is evident in the pharmaceutical market, where approximately 20% of all drugs are fluorinated, and a significant portion of blockbuster drugs contain fluorine. smolecule.comnih.gov The combination of a heterocyclic scaffold with fluorine atoms has proven to be a powerful strategy, leading to numerous FDA-approved drugs in recent years. smolecule.com

The Research Journey of 3 Fluoropiperidin 4 Amine Derivatives

The academic and industrial interest in 3-fluoropiperidin-4-amine derivatives has followed a logical progression from the development of synthetic methodologies for key building blocks to the investigation of their potential therapeutic applications. A significant milestone in this area was the development of an enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol, a highly valuable precursor for creating various derivatives. nih.gov This method allows for the production of specific stereoisomers, which is crucial as the biological activity of chiral molecules is often dependent on their specific 3D arrangement. google.com

Research has since expanded to explore the synthesis and potential applications of various derivatives. For instance, (3S,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride (B599025) has been identified as a compound of interest for its potential in treating neurological disorders. smolecule.com The unique stereochemistry and the presence of the fluorine atom are thought to contribute to its distinct biological profile compared to other analogs. smolecule.com

Research Highlights of this compound and Related Derivatives

| Compound/Derivative | Research Focus | Key Findings |

| cis-1-Boc-3-fluoropiperidin-4-ol | Enantioselective Synthesis | Development of a method using a modified cinchona alkaloid catalyst to produce enantiopure building blocks for medicinal chemistry. nih.gov |

| (3S,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride | Potential Therapeutic Applications | Investigated for its potential in treating neurological disorders due to its unique structural and electronic properties. smolecule.com |

| 3-Fluoropiperidin-4-ol | Medicinal Chemistry Intermediate | Serves as a key intermediate for synthesizing pharmaceuticals, with derivatives being explored as potential acetylcholinesterase inhibitors for conditions like Alzheimer's disease. google.com |

| 3-Fluoro-4-aminopyridine | Radiopharmaceutical Development | The synthesis of [18F]-3-fluoro-4-aminopyridine has been explored for its potential use in imaging demyelination in conditions like multiple sclerosis. researchgate.net |

The Strategic Advantage of Fluorine in Piperidine Frameworks

Enantioselective and Diastereoselective Synthesis

Achieving control over the multiple stereocenters in 3-fluoropiperidin-4-amine requires sophisticated synthetic approaches. Methodologies have been developed that establish the desired syn- and anti-configurations with high fidelity through asymmetric catalysis and stereocontrolled transformations.

Ruthenium-catalyzed asymmetric hydrogenation has emerged as a powerful tool for the enantioselective synthesis of chiral amines. This strategy has been successfully applied to the synthesis of a syn-1,2-amino-fluoro-piperidine intermediate, which is a key structural component of CGRP receptor antagonists. researchgate.net The process begins with the preparation of a fluoride-substituted enamide precursor. This substrate is then subjected to hydrogenation using a chiral Ruthenium catalyst, which facilitates the stereoselective addition of hydrogen across the double bond, setting the two adjacent stereocenters in a specific syn configuration. researchgate.netresearchgate.net

A notable application involved the hydrogenation of a fluoroenamide derived from 3-fluoro-4-aminopyridine. scientificupdate.com The pyridine (B92270) starting material was first benzoylated and then activated as a benzyl (B1604629) pyridinium (B92312) salt. Subsequent reduction with sodium borohydride (B1222165) yielded the target fluoro-enamide, which was then hydrogenated using a Ru-catalyst to produce the desired syn-fluoro-piperidine derivative. researchgate.netscientificupdate.com This method proved effective for producing sufficient quantities of the target compound for early preclinical studies. researchgate.net

Table 1: Ru-Catalyzed Asymmetric Hydrogenation of a Fluoroenamide Precursor

| Catalyst System | Substrate | Product | Key Feature | Source(s) |

|---|

Biocatalysis offers a highly selective and sustainable alternative to traditional chemical methods. For the synthesis of syn-3-fluoro-4-aminopiperidine, a dynamic kinetic asymmetric transamination (DKAT) of a fluoroketone has been developed as a novel and cost-effective route. researchgate.net This approach leverages the high stereoselectivity of enzymes, specifically transaminases (TAs), to install the amine group. researchgate.netresearchgate.net

The process starts with a racemic ketone bearing a fluorine atom at the α-position. researchgate.net Under basic conditions (pH 10.5), the α-stereocenter can epimerize, allowing for a dynamic process where the enzyme selectively converts one rapidly equilibrating enantiomer of the ketone into the desired enantiomer of the amine product. researchgate.net A key challenge was identifying a transaminase enzyme that is not only selective but also stable and active at the high pH required for the in-situ racemization of the ketone substrate. researchgate.net Using isopropylamine (B41738) as the amine donor, this method successfully produced the target amine with high enantiomeric excess (96% ee), although the yield was moderate (66%). This biocatalytic route avoids the need for direct stereoselective fluorination, a common challenge in organofluorine chemistry. scientificupdate.com

Table 2: Dynamic Kinetic Asymmetric Transamination of a Fluoroketone

| Enzyme Type | Substrate | Amine Donor | Product | Enantiomeric Excess (ee) | Yield | Source(s) |

|---|

Organocatalysis provides a metal-free approach to asymmetric synthesis. The use of chiral primary amines derived from Cinchona alkaloids has been instrumental in the enantioselective α-fluorination of ketones, a key step in synthesizing fluorinated piperidine scaffolds. researchgate.netcapes.gov.brescholarship.org This methodology, pioneered by MacMillan, allows for the direct and asymmetric introduction of a fluorine atom onto a carbonyl compound. capes.gov.br

In the synthesis of a precursor to this compound, namely cis-1-Boc-3-fluoropiperidin-4-ol, a modified Cinchona alkaloid catalyst was used to facilitate the enantioselective fluorination of the corresponding ketone. researchgate.netcapes.gov.br The reaction employs an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). escholarship.org Quantum chemical calculations have shown that the stereocontrol exerted by the Cinchona alkaloid catalyst arises from a well-defined chair-like seven-membered ring in the fluorine transfer transition state, which dictates the facial selectivity of the fluorination. escholarship.org This organocatalytic approach has been shown to produce both enantiomers of the cis-fluorinated piperidinol, which can be readily crystallized to achieve high enantiopurity. researchgate.netcapes.gov.br

Table 3: Organocatalytic Fluorination using Cinchona Alkaloid-Derived Catalyst

| Catalyst | Substrate | Fluorinating Agent | Product | Key Feature | Source(s) |

|---|

The stereocontrolled ring-opening of epoxides is a classic and effective strategy for introducing functionality with a defined stereochemistry. In the context of fluorinated amino alcohols, this reaction can be used to install adjacent fluoro and hydroxyl groups with predictable, inverted stereochemistry. acs.org

The reaction of a 2,3-epoxy amine with a fluorinating agent like tetrafluoroboric acid etherate (HBF₄·OEt₂) proceeds via an SN2-type mechanism. acs.org The reaction is initiated by N-protonation of the epoxy amine, followed by the nucleophilic attack of the fluoride (B91410) ion (from the BF₄⁻ counterion) at the carbon atom distal to the amino group. This attack occurs with inversion of configuration, leading to a single diastereomer of the resulting amino fluorohydrin. acs.org This method is highly regioselective and stereospecific, providing a reliable route to anti-configured products. beilstein-journals.org While this specific methodology has been demonstrated on acyclic systems to produce fluorinated sphingosine (B13886) analogues, the principle is applicable to the synthesis of fluorinated piperidine precursors from corresponding cyclic epoxy amines. acs.org

Table 4: Stereocontrolled Ring-Opening of Epoxy Amines

| Substrate | Reagent | Mechanism | Product Stereochemistry | Source(s) |

|---|

Palladium-Catalyzed Annulation and Cyclization Reactions to Form Fluoropiperidines

Palladium catalysis offers versatile and modular methods for constructing heterocyclic rings. A Pd-catalyzed [4+2] annulation strategy has been developed to rapidly assemble the 3-fluoropiperidine (B1141850) core from readily available starting materials. nih.govacs.org This approach involves the reaction of α-fluoro-β-ketoesters with cyclic carbamates. acs.org The reaction proceeds under mild conditions, and a subsequent one-pot treatment with trifluoroacetic acid (TFA) smoothly yields the desired functionalized 3-fluoropiperidine. acs.org This method is highly modular, scalable to multigram quantities, and allows for the construction of a diverse range of substituted 3-fluoropiperidines. nih.govacs.org

Furthermore, an enantioselective Pd-catalyzed asymmetric allylic alkylation of acyclic α-fluoro-β-ketoesters has been achieved using the Trost family of chiral ligands. whiterose.ac.uk This method provides access to enantioenriched 3-fluoropiperidine intermediates with enantiomeric excesses up to 92%. whiterose.ac.uk These palladium-catalyzed cyclization strategies represent a significant advance, avoiding the use of costly or hazardous electrophilic fluorinating agents by incorporating the fluorine atom from an inexpensive source like ethyl fluoroacetate. whiterose.ac.uk

Table 5: Palladium-Catalyzed Synthesis of 3-Fluoropiperidines

| Reaction Type | Catalyst System | Substrates | Product | Key Advantage | Source(s) |

|---|---|---|---|---|---|

| [4+2] Annulation | Pd(dba)₂ / Ligand L1 | α-fluoro-β-ketoester, cyclic carbamate (B1207046) | Functionalized 3-fluoropiperidine | Highly modular and scalable. | nih.govacs.org |

Development of Novel Fluorination Techniques on Piperidine Scaffolds (e.g., electrophilic fluorination)

Direct fluorination of a pre-formed piperidine ring is an attractive synthetic strategy. Electrophilic fluorination of piperidone-derived enol equivalents has been reported as a method to access 3-fluoropiperidine derivatives. nih.govacs.org A common approach involves converting a piperidone (such as a Boc-protected ketone) into its corresponding silyl (B83357) enol ether. scientificupdate.com This intermediate is then treated with an electrophilic fluorine source, like Selectfluor®, to install the fluorine atom. scientificupdate.com The reaction proceeds in high yield (91%) to form the α-fluoroketone, which can then be converted to the desired this compound through methods like the dynamic asymmetric transamination described previously. scientificupdate.com

However, a significant challenge with the electrophilic fluorination of non-symmetrical piperidone scaffolds is the potential for poor regioselectivity, leading to mixtures of products. nih.govacs.org Despite this limitation, the direct fluorination of piperidine-based intermediates remains a valuable and actively researched area, as it can provide a more convergent route to the final target compounds.

Table 6: Electrophilic Fluorination on a Piperidine Scaffold

| Substrate | Reagent | Product | Yield | Challenge | Source(s) |

|---|---|---|---|---|---|

| TMS-silyl enol ether of Boc-ketone | Selectfluor® | α-Fluoroketone | 91% | Requires pre-formation of enol equivalent. | scientificupdate.com |

Chemo- and Regioselective Synthesis of Advanced Precursors

The synthesis of advanced precursors for this compound and its derivatives is a critical area of research, focusing on methodologies that allow for precise control over the placement of functional groups and stereocenters. Chemo- and regioselectivity are paramount in these synthetic strategies to avoid the formation of undesired isomers and to streamline the path to the target molecules. Modern synthetic methods have been developed to address these challenges, including palladium-catalyzed cyclizations, regioselective ring-opening reactions, and fluorocyclizations using hypervalent iodine reagents.

One of the significant challenges in synthesizing 3-fluoropiperidine scaffolds is controlling regioselectivity, particularly in non-symmetrical systems. nih.gov Traditional methods like the electrophilic fluorination of piperidone-derived enol equivalents often struggle with this issue. nih.govacs.org To overcome these limitations, several innovative strategies have emerged that provide access to functionalized 3-fluoropiperidine precursors with high levels of control.

Palladium-Catalyzed [4+2] Annulation

A powerful and modular approach for constructing the 3-fluoropiperidine core involves a palladium-catalyzed [4+2] annulation of α-fluoro-β-ketoesters with vinyl-substituted cyclic carbamates. nih.gov This method is advantageous as it utilizes readily available starting materials and allows for the rapid assembly of a densely functionalized piperidine ring. The reaction proceeds through an initial allylation followed by a condensation step, which can be performed in a one-pot procedure to yield 3-fluoropiperidine imines. nih.gov

The scope of this reaction is broad, tolerating a variety of substituents on the α-fluoro-β-ketoester. nih.gov For instance, aryl groups with both electron-donating and electron-withdrawing substituents, as well as heterocyclic moieties, are well-tolerated, consistently providing the desired piperidine imines in good to excellent yields. nih.gov

Table 1: Scope of the Pd-Catalyzed [4+2] Annulation for the Synthesis of 3-Fluoropiperidine Imine Precursors nih.gov

| Entry | R Group of α-fluoro-β-ketoester | Yield (%) of Piperidine Imine |

|---|---|---|

| 1 | Phenyl | 85 |

| 2 | 4-Fluorophenyl | 88 |

| 3 | 4-Chlorophenyl | 86 |

| 4 | 4-Bromophenyl | 85 |

| 5 | 4-Trifluoromethylphenyl | 81 |

| 6 | 4-Methoxyphenyl | 89 |

| 7 | 2-Methylphenyl | 80 |

| 8 | 2-Naphthyl | 82 |

Reaction conditions: α-fluoro-β-ketoester (0.3 mmol), vinyl cyclic carbamate (0.2 mmol), Pd(dba)₂ (5 mol %), Ligand L1 (15 mol %), DCM, rt, 18 h under N₂. nih.gov

The resulting 3-fluoropiperidine imines are versatile intermediates that can undergo further chemoselective transformations. For example, the imine can be selectively reduced using NaBH(OAc)₃, or the ester moiety can be reduced with LiAlH₄. acs.org This orthogonality allows for the selective functionalization of the precursor, providing access to a diverse range of 3-fluoropiperidine derivatives. nih.govacs.org

Regioselective Epoxide Ring-Opening

Another effective strategy for the regiocontrolled synthesis of fluorinated piperidine precursors is the ring-opening of epoxides with a fluoride source. A notable method utilizes the conformation of the substrate to direct the regioselectivity of the fluoride attack. rsc.org Epoxide-containing 2-aryl-piperidines can be opened in a divergent manner using a combination of tetrabutylammonium (B224687) fluoride (TBAF) and potassium bifluoride (KHF₂). rsc.org

This approach allows for the synthesis of four different types of hydroxylated fluoro-piperidines, which are valuable building blocks. The inherent basicity of the reagent system also enables a one-pot deprotection and ring-opening sequence, enhancing the efficiency of the process. rsc.org The regiochemical outcome is dependent on the specific conformation adopted by the piperidine ring, which dictates the accessibility of the two epoxide carbons to the incoming fluoride nucleophile. rsc.org

Fluorocyclization using Hypervalent Iodine Reagents

The cyclization of alkenyl N-tosylamides promoted by BF₃-activated aryliodine(III) carboxylates represents an advanced method for constructing 3-fluoropiperidines. kg.ac.rsresearchgate.net This strategy, however, faces challenges related to selectivity, including competition from oxoamination reactions and difficulties in controlling diastereoselectivity. kg.ac.rs

Extensive mechanistic studies have revealed that the reaction likely proceeds through the formation of an iodiranium(III) ion after the BF₃-coordinated I(III) reagent attacks the carbon-carbon double bond. kg.ac.rsresearchgate.net This is followed by a diastereodetermining 5-exo-cyclization. The nature of the ligand attached to the iodine(III) center and the presence of electrolytes have been shown to be crucial factors in controlling the chemo- and regioselectivity of the reaction. kg.ac.rs Careful optimization of the reaction conditions and reagents allows for the controlled preparation of specific 3-fluoropiperidine isomers. kg.ac.rsresearchgate.net

Rhodium-Catalyzed Dearomatization-Hydrogenation

A highly diastereoselective route to all-cis-substituted fluorinated piperidines involves a one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) of fluoropyridine precursors. nih.gov This process first dearomatizes the pyridine ring, followed by a complete saturation of the resulting intermediates through hydrogenation. nih.gov The method provides access to a wide array of substituted all-cis-(multi)fluorinated piperidines with defined axial or equatorial orientation of the fluorine substituents. nih.gov This high level of stereocontrol makes it a valuable tool for synthesizing complex precursors for medicinal chemistry applications. nih.gov

Derivatization of the Amine Functionality

The primary amine group of this compound is a key handle for molecular elaboration, allowing for the introduction of a wide array of substituents through various chemical transformations. The derivatization of this amino group is a common strategy to build molecular complexity and modulate biological activity. sigmaaldrich.comthermoscientific.fr

The amine functionality of this compound derivatives readily undergoes acylation and alkylation reactions. These are fundamental transformations for creating amides and substituted amines, respectively, which are prevalent motifs in pharmaceuticals.

Acylation: This reaction involves treating the amine with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base. semanticscholar.org The process converts the primary amine into a more complex amide structure. This is a widely used method for protecting the amino group during multi-step syntheses or for introducing specific acyl groups to achieve desired biological interactions. semanticscholar.org For instance, selective acylation of the primary amine in the presence of other functional groups like phenols can be achieved under aqueous conditions, highlighting the chemoselectivity of this transformation. semanticscholar.org

N-Alkylation: The direct alkylation of the amine with alkyl halides can be challenging to control, often leading to mixtures of mono- and di-alkylated products. masterorganicchemistry.com However, controlled mono-alkylation can be achieved. Alternative methods, such as reacting the amine with ethers over catalysts like γ-Al2O3, provide an eco-friendly route to N-alkylated products. researchgate.net Electrochemical methods have also been developed for the efficient N-alkylation of related amino-heterocycles. nih.gov These reactions are crucial for synthesizing derivatives with tailored lipophilicity and basicity. A summary of representative alkylation reactions is presented in Table 1.

Table 1: Representative N-Alkylation Reactions on Amino-Heterocycles This table illustrates general conditions for N-alkylation applicable to amine functionalities like that in this compound.

| Amine Substrate | Alkylating Agent | Catalyst/Base | Conditions | Product Type | Reference |

| N-Boc-4-aminopyridine | Various Alkyl Halides | Electrogenerated Acetonitrile Anion | Mild, Room Temp. | N-alkylated 4-aminopyridines | nih.gov |

| 4-Alkylaminopyridines | Various Alkyl Halides | t-BuOK | DMSO, Room Temp. | Non-symmetrically dialkylated products | nih.gov |

| Morpholine | Diethyl Ether | γ-Al2O3 | 260–320°C | N-ethylmorpholine | researchgate.net |

| Benzylamine | Methyl Iodide | - | - | Mixture of N-methyl and N,N-dimethyl products | masterorganicchemistry.com |

Reductive amination is a powerful and widely used method for the controlled N-alkylation of amines. wikipedia.org This two-step, often one-pot, process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding substituted amine. masterorganicchemistry.comyoutube.com This method avoids the over-alkylation problems associated with direct alkylation using alkyl halides. masterorganicchemistry.com

Commonly used reducing agents are selective for the iminium ion over the starting carbonyl compound. These include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comsigmaaldrich.com The reaction is highly versatile, allowing for the synthesis of primary, secondary, and tertiary amines depending on the starting materials. youtube.com For example, reacting this compound with an aldehyde would yield a secondary amine, while reaction with a ketone would also produce a secondary amine. This protocol is fundamental in the synthesis of pharmaceutical intermediates, such as the precursors to the Janus kinase (JAK) inhibitor Tofacitinib, where reductive amination is employed to install a methyl group on a similar piperidine amine.

Table 2: Common Reagents and Conditions for Reductive Amination This table outlines typical protocols applicable for the derivatization of this compound.

| Carbonyl Partner | Reducing Agent | Typical Conditions | Key Feature | Reference |

| Aldehydes, Ketones | Sodium Cyanoborohydride (NaBH3CN) | Weakly acidic (pH ~5-6) | Selective for imine/iminium ion reduction. youtube.com | masterorganicchemistry.com |

| Aldehydes, Ketones | Sodium Triacetoxyborohydride (NaBH(OAc)3) | Aprotic solvents (e.g., DCE, THF) | Milder, non-toxic alternative to NaBH3CN. masterorganicchemistry.com | masterorganicchemistry.com |

| Aldehydes, Ketones | Catalytic Hydrogenation (H2, Pd/C) | - | "Green" chemistry approach, forms the amine directly. | wikipedia.org |

| Formaldehyde | NaBH3CN | - | Specific method for N-methylation. sigmaaldrich.com | sigmaaldrich.com |

Stereoselective Modification and Transformations of the Piperidine Ring

The biological activity of piperidine derivatives is often critically dependent on their stereochemistry. Consequently, methods for the stereoselective synthesis and modification of the this compound ring are of paramount importance. Research has focused on establishing the cis or trans relationship between the fluorine and amine substituents with high fidelity.

A key strategy involves the enantioselective synthesis of precursors like cis-1-Boc-3-fluoropiperidin-4-ol. capes.gov.brresearchgate.net One reported route employs an organocatalytic enantioselective fluorination of a piperidone derivative, using modified cinchona alkaloids or simpler chiral primary amines as catalysts. capes.gov.brresearchgate.netmdpi.com This allows for the controlled installation of the fluorine atom, which then directs subsequent transformations. The resulting piperidinol can be crystallized to obtain enantiopure material, which serves as a versatile building block for the desired amine. capes.gov.br The stereochemical configuration, such as (3S,4R), is often crucial for optimal interaction with biological targets, as demonstrated in the development of kinase inhibitors.

Reactivity Profiles and Transformations Involving the Fluorine Atom

While elemental fluorine is extremely reactive, the carbon-fluorine (C-F) bond in organofluorine compounds is one of the strongest single bonds in organic chemistry, rendering it generally stable and unreactive under typical synthetic conditions. stackexchange.com Therefore, the fluorine atom in this compound is not typically a site for direct substitution.

Instead, the primary role of the fluorine atom is to modulate the electronic properties of the molecule. nih.gov Its strong electron-withdrawing nature has several important consequences:

Basicity (pKa) Modulation: The fluorine atom lowers the pKa of the nearby piperidine nitrogen, making it less basic. This modification can be crucial for improving oral bioavailability and altering the binding profile of a drug candidate. nih.govacs.org

Metabolic Blocking: The C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of metabolic attack is a common strategy to increase the half-life of a drug. nih.govacs.org

Conformational Control: The fluorine atom can influence the conformational preference of the piperidine ring, which can be important for pre-organizing the molecule for optimal binding to a biological target.

While direct displacement of the fluorine is rare, defluorination can sometimes occur as an undesired side reaction under harsh reductive conditions, for instance, during certain catalytic hydrogenations.

Utility in the Construction of Diverse Heterocyclic Systems

This compound and its derivatives are highly valuable building blocks for the synthesis of more complex, biologically active heterocyclic systems. nih.govbldpharm.com The functional handles—the primary amine and the piperidine nitrogen—allow for its incorporation into a variety of molecular scaffolds.

One prominent example is its use as a key intermediate in the synthesis of Tofacitinib, a potent JAK inhibitor used to treat autoimmune diseases. In this synthesis, a derivative of (3R,4R)-3-aminopiperidine is coupled with a pyrrolo[2,3-d]pyrimidine core. The specific stereochemistry and functionality of the piperidine are essential for the drug's activity.

Furthermore, fluorinated piperidines can be used in palladium-catalyzed annulation reactions to construct other functionalized N-heterocycles with high diastereocontrol. nih.gov They have also been incorporated into indole-based structures to generate potent and selective serotonin (B10506) receptor antagonists. acs.org The versatility of this scaffold makes it a recurring motif in modern drug discovery programs aimed at creating novel therapeutics.

Conformational Analysis and Advanced Structural Elucidation of 3 Fluoropiperidin 4 Amine Systems

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 3-fluoropiperidin-4-amine systems in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and conformational dynamics of this compound derivatives. nih.govorganicchemistrydata.orgmeasurlabs.com Information from ¹H, ¹³C, and ¹⁹F NMR spectra, along with two-dimensional techniques like COSY, allows for detailed structural assignments. nih.govlibretexts.org

¹H NMR Spectroscopy: Proton NMR spectra provide information about the chemical environment of hydrogen atoms in the molecule. pressbooks.pub For derivatives of this compound, the signals corresponding to the protons on the piperidine (B6355638) ring are of particular interest. Their chemical shifts and coupling constants are sensitive to the ring's conformation and the orientation of substituents. pressbooks.pubresearchgate.net

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the piperidine ring can confirm the connectivity and substitution pattern. organicchemistrydata.org

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is especially valuable for fluorinated compounds. magritek.com The chemical shift of the fluorine atom in this compound systems is highly sensitive to its electronic environment and spatial orientation (axial vs. equatorial). magritek.comresearchgate.net

COSY (Correlation Spectroscopy): This 2D NMR technique identifies protons that are coupled to each other, typically on adjacent carbons. oxinst.comuzh.ch In the context of this compound, a COSY spectrum would show correlations between the protons on the piperidine ring, helping to establish their connectivity and relative positions. libretexts.orgresearchgate.net For instance, a cross-peak between two proton signals indicates that they are scalar-coupled, providing crucial information for assigning the signals to specific protons in the ring. oxinst.com

Table 1: Representative NMR Data for a this compound Derivative

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | 2.5 - 3.5 | Multiplet | - | Piperidine ring protons |

| ¹H | 1.5 - 2.0 | Multiplet | - | Piperidine ring protons |

| ¹³C | 40 - 60 | - | - | Piperidine ring carbons |

| ¹⁹F | -170 to -190 | Doublet of triplets | J(F,H) | Fluorine on piperidine ring |

Note: The exact chemical shifts and coupling constants will vary depending on the specific derivative and the solvent used.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and confirm the elemental composition of this compound and its derivatives. neu.edu.tr By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), a mass spectrum is generated. neu.edu.truni-saarland.de

The molecular ion peak (M+) in the mass spectrum provides the molecular weight of the compound. neu.edu.tr High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula. uni-saarland.de The fragmentation pattern observed in the mass spectrum, resulting from the breakdown of the molecular ion, can also offer valuable structural information. neu.edu.tr

X-ray Crystallographic Studies of this compound Derivatives

For instance, the crystal structure of {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine fumaric acid salt has been determined. nih.govresearchgate.net In this derivative, the piperidine ring adopts a chair conformation. researchgate.net This conformation is generally the most stable for piperidine rings as it minimizes steric strain. The study also revealed that the solid-state conformation is similar to the conformation in solution, as determined by NMR. nih.govresearchgate.net

X-ray crystallographic data is also crucial for validating computational models of these molecules.

Table 2: Selected Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.517(3) |

| b (Å) | 12.384(2) |

| c (Å) | 12.472(3) |

| α (°) | 70.88(2) |

| β (°) | 82.04(2) |

| γ (°) | 83.58(2) |

Data from the crystallographic study of {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine fumaric acid salt. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling

Computational methods are increasingly used to complement experimental data and provide deeper insights into the structural and energetic properties of molecules like this compound.

Quantum Chemical Calculations (e.g., DFT methods, B3LYP/DZVP)

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure and properties of molecules. researchgate.net Methods like B3LYP with basis sets such as DZVP have been employed to investigate the conformational preferences and electronic properties of fluorinated piperidines. d-nb.info These calculations can predict molecular geometries, vibrational frequencies, and relative energies of different conformers. researchgate.net For example, DFT calculations can be used to determine the relative stability of the chair, boat, and twist-boat conformations of the piperidine ring.

Conformational Energy Landscape Analysis and Dynamics (e.g., piperidine ring conformation, amide bond rotation)

Piperidine Ring Conformation: The piperidine ring in this compound typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of substituents and their interactions can influence the equilibrium between different chair conformations and the potential population of other conformers like the twist-boat. Computational studies can map the potential energy surface of the ring, identifying the lowest energy conformations and the energy barriers between them.

Amide Bond Rotation: In derivatives of this compound that contain an amide linkage, the rotation around the C-N amide bond is often restricted due to the partial double bond character arising from resonance. nanalysis.commdpi.com This restricted rotation can lead to the existence of distinct conformers (cis and trans isomers). mdpi.com Variable temperature NMR studies, coupled with computational analysis, can be used to determine the energy barrier for this rotation. researchgate.netnsf.gov For example, ¹H NMR line-shape analysis at different temperatures has been used to determine the activation enthalpy of the rotational barrier around the C-N bond in a derivative of 4-fluoropiperidine. researchgate.net

Theoretical Predictions of Reactivity and Stereoselectivity

The introduction of a fluorine atom into the piperidine ring of 4-aminopiperidine (B84694) to create this compound significantly alters its electronic and steric properties. These modifications, in turn, are predicted to have a profound impact on the molecule's reactivity and the stereoselectivity of its reactions. Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), offer powerful tools to predict these effects by modeling reaction pathways and transition states. wuxiapptec.comsumitomo-chem.co.jparxiv.org

The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect). In this compound, this effect is transmitted through the carbon framework to the nitrogen atom of the amine group. As a result, the electron density on the nitrogen is reduced, which is predicted to decrease its nucleophilicity and basicity compared to the non-fluorinated parent compound, piperidin-4-amine. researchgate.netresearchgate.net This reduced nucleophilicity can impact the rates of reactions where the amine acts as a nucleophile, such as in acylation or alkylation reactions. researchgate.net

Computational studies on related fluorinated amines have shown that the position of the fluorine atom relative to the amine is critical. cdnsciencepub.com For this compound, the fluorine atom is in a β-position to the amine group. This is expected to have a tangible, though not as pronounced, effect on the amine's reactivity as an α-fluoro substituent would. nih.gov

A theoretical comparison of the proton affinity and calculated pKa values for piperidin-4-amine and its 3-fluoro derivative can quantitatively illustrate this effect.

Table 1: Predicted Electronic Properties and Reactivity Indicators for Piperidin-4-amine and this compound

| Compound | Predicted Proton Affinity (kcal/mol) | Calculated pKa | Predicted Relative Rate of N-Acylation |

| Piperidin-4-amine | 225 | 9.8 | 1.00 |

| This compound | 220 | 9.2 | 0.65 |

| Note: These values are hypothetical and for illustrative purposes, based on general principles of physical organic chemistry and computational studies of related fluorinated amines. |

Stereoselectivity in Reactions of this compound

The stereochemical outcome of reactions involving this compound is largely governed by the conformational preferences of the piperidine ring and the steric and electronic influence of the substituents. The piperidine ring in this compound is expected to exist predominantly in a chair conformation. In this conformation, the substituents (the fluorine atom and the amino group) can occupy either axial or equatorial positions.

Computational analysis of related substituted piperidines suggests that the lowest energy conformation will seek to minimize steric interactions. wuxiapptec.comnih.gov For cis- and trans-3-fluoropiperidin-4-amine, different conformational equilibria will exist, influencing the facial selectivity of reactions at the amine or other ring positions.

For instance, in a reaction where the amine group directs a transformation on the ring, the preferred conformation of the starting material will dictate which face of the ring is more accessible to the incoming reagent. Theoretical modeling of the transition states for such reactions can predict the most likely stereoisomeric product. researchgate.netrsc.org

Consider a hypothetical electrophilic addition to the nitrogen atom, where the approach of the electrophile is directed by the stereochemistry of the ring. The relative energies of the transition states leading to the different stereoisomeric products can be calculated to predict the diastereomeric excess (d.e.).

Table 2: Theoretical Prediction of Stereoselectivity in a Hypothetical N-Alkylation of cis- and trans-3-Fluoropiperidin-4-amine

| Substrate | Major Product Stereoisomer | Predicted Transition State Energy (kcal/mol) - Major | Predicted Transition State Energy (kcal/mol) - Minor | Predicted Diastereomeric Excess (d.e.) |

| cis-3-Fluoropiperidin-4-amine | (3R,4S)-N-alkyl | 25.2 | 26.8 | ~90% |

| trans-3-Fluoropiperidin-4-amine | (3R,4R)-N-alkyl | 24.9 | 27.5 | >95% |

| Note: These values are hypothetical and for illustrative purposes, based on computational studies of stereoselectivity in reactions of substituted piperidines. |

The presence of the fluorine atom can also influence the stereoselectivity of reactions at adjacent carbon atoms. For example, in a deprotonation-alkylation sequence at C-5, the fluorine atom at C-3 could sterically hinder the approach of the alkylating agent from one face of the molecule, leading to a preference for alkylation from the opposite face. wuxiapptec.com The analysis of Highest Occupied Molecular Orbital (HOMO) maps can further aid in predicting the site of electrophilic attack. wuxiapptec.com

Application of the 3 Fluoropiperidin 4 Amine Scaffold in Chemical Biology and Drug Discovery Research

Strategic Role as a Key Chiral Building Block in Complex Molecule Synthesis

The piperidine (B6355638) ring is the most prevalent saturated N-heterocyclic system in pharmaceuticals, agrochemicals, and advanced materials. scientificupdate.com The chiral nature of 3-fluoropiperidin-4-amine makes it a crucial building block for the enantioselective synthesis of complex bioactive molecules. nih.govacs.org Its stereochemistry is critical, as different enantiomers and diastereomers of a drug can exhibit vastly different biological activities.

Researchers have developed various synthetic strategies to access enantiomerically pure forms of fluorinated piperidines. These methods include asymmetric hydrogenation and enzymatic dynamic asymmetric transamination. scientificupdate.com For instance, the enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a closely related building block, has been achieved through an enantioselective fluorination reaction. nih.govacs.org The ability to synthesize specific stereoisomers of this compound and its derivatives allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a compound series and optimize for potency and selectivity. scientificupdate.commdpi.com This control over three-dimensional structure is paramount in designing drugs that fit precisely into the binding sites of their biological targets.

An example of its application is in the synthesis of a CGRP receptor antagonist, where an asymmetric synthesis of 3-fluoro-4-aminopiperidine was a key step. mdpi.com Similarly, a practical, large-scale synthesis of enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine was developed via rhodium-catalyzed asymmetric hydrogenation for use in drug development. mdpi.com

Impact of Fluorine Substitution on Molecular Properties Relevant to Biological Activity

The introduction of fluorine into the piperidine scaffold dramatically influences its molecular properties, which is a key strategy in drug design to enhance pharmacokinetic and physicochemical profiles. d-nb.info

The strategic placement of a fluorine atom, a highly electronegative element, can significantly alter the electron density of neighboring functional groups, thereby modulating the pKa (a measure of basicity) of the piperidine nitrogen. nih.govtandfonline.com This modulation is a critical tool for medicinal chemists to optimize a drug's properties, such as solubility, permeability, and target binding. scientificupdate.comd-nb.info

The effect of fluorine on basicity is dependent on its position and orientation (axial or equatorial) relative to the nitrogen atom. scientificupdate.comresearchgate.net Generally, fluorine substitution lowers the basicity of the amine. tandfonline.comcambridgemedchemconsulting.com For example, studies on various fluorinated piperidines have shown that a fluorine atom at the 3-position can cause a pKa shift of 1.4 to 2.3 units. Specifically, an equatorial 3-fluoro substituent has a more pronounced pKa-lowering effect than an axial one. This is because the equatorial C-F bond dipole has a stronger influence on the nitrogen lone pair.

This ability to fine-tune pKa is crucial in drug discovery. For instance, in the development of a kinesin spindle protein (KSP) inhibitor, introducing a fluorine atom into the piperidine ring altered the pKa, which in turn affected its interaction with the P-glycoprotein (P-gp) efflux pump. scientificupdate.com The axial fluoro-diastereomer, with a higher pKa, showed better efficacy and was selected as a clinical candidate. scientificupdate.comnih.gov

Table 1: Effect of Fluorine Position on Piperidine pKa

| Compound | Fluorine Position | pKa Shift (ΔpKa) |

|---|---|---|

| 3-Fluoropiperidine (B1141850) | Axial | 1.4 |

| 3-Fluoropiperidine | Equatorial | 2.3 |

| 4-Fluoropiperidine | Axial | 0.9 |

| 4-Fluoropiperidine | Equatorial | 1.7 |

Data sourced from studies on fluorinated piperidine derivatives.

A common strategy in drug design is to replace a hydrogen atom with fluorine at a site susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes. tandfonline.comnih.gov The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. d-nb.infoacs.org This can lead to improved metabolic stability and a longer half-life of the drug in the body. d-nb.infonih.gov

However, the influence of fluorine on metabolic stability is not always straightforward. While direct fluorination of a metabolic "soft spot" can block oxidation, fluorine substitution at adjacent or distant sites can also alter metabolism through electronic or conformational effects. tandfonline.com In some cases, metabolism can still occur at a fluorinated carbon, leading to defluorination and the formation of potentially reactive metabolites. acs.org Therefore, the impact of fluorination on metabolic stability must be evaluated on a case-by-case basis. nih.govscilit.com Studies have shown that while some fluorinated compounds exhibit enhanced metabolic stability, others may be metabolized at similar or even faster rates than their non-fluorinated counterparts. nih.govnih.gov

The introduction of fluorine can enhance the binding affinity of a ligand to its target protein through various non-covalent interactions. tandfonline.comnih.gov While the fluorine atom is a poor hydrogen bond acceptor, it can participate in favorable electrostatic and dipolar interactions within a protein's binding pocket. nih.govnih.gov

The highly polarized C-F bond can interact favorably with nearby polar groups or aromatic residues in the protein. nih.govbrandeis.edu For example, the interaction between the C-F dipole and the quadrupole moment of an aromatic ring, such as phenylalanine, can contribute to binding affinity. brandeis.eduillinois.edu Furthermore, fluorine substitution can alter the conformation of the piperidine ring, pre-organizing the ligand into a bioactive conformation that fits more snugly into the binding site. d-nb.infonih.gov This conformational rigidity can reduce the entropic penalty of binding, leading to a more favorable free energy of binding. d-nb.info

Computational studies and X-ray crystallography have been instrumental in elucidating these interactions at the atomic level, providing a rationale for the observed increases in binding affinity for some fluorinated ligands. nih.govbrandeis.eduresearchgate.net

Preclinical Pharmacological Target Exploration and Mechanistic Studies

The this compound scaffold has been incorporated into molecules targeting a range of pharmacological receptors, demonstrating its versatility in drug discovery.

Derivatives of this compound have been investigated as ligands for various central nervous system (CNS) targets, including the serotonin (B10506) 5-HT₁A receptor and the N-methyl-D-aspartate (NMDA) receptor subtype GluN2B (NR2B). nih.govbenthamscience.com

The NMDA receptor is a key player in synaptic plasticity and neuronal function, and its overactivation is implicated in several neurological disorders. benthamscience.com Antagonists that selectively target the NR2B subunit are of significant interest as they may offer neuroprotective and therapeutic benefits without the side effects associated with non-selective NMDA receptor blockers. nih.govbenthamscience.com The piperidine moiety is a common feature in many NR2B antagonists, often forming part of a "benzyl- or phenylpiperidine" pharmacophore. nih.govbenthamscience.com The introduction of fluorine into this scaffold can modulate the compound's properties to optimize its binding affinity and selectivity for the NR2B receptor. nih.gov

Similarly, the 5-HT₁A receptor is a well-established target for anxiolytic and antidepressant drugs. The electronic modifications brought about by fluorine in the this compound scaffold can influence the interaction with key residues in the 5-HT₁A receptor binding site, potentially leading to improved affinity and efficacy.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| cis-3-Fluoropiperidin-4-ol |

| cis-4-Amino-3-fluoro-1-methylpiperidine |

| 3-Fluoropiperidine |

| 4-Fluoropiperidine |

| 4,4-Difluoropiperidine |

| 3,3-Difluoropiperidine |

General Biological Activity Screening

Derivatives of the this compound scaffold have been evaluated for a variety of biological activities, including antitumor, anti-inflammatory, and antibacterial effects.

Antitumor Activity:

The development of KSP inhibitors containing the 3-fluoropiperidine moiety, such as MK-0731, underscores the antitumor potential of this scaffold. acs.orgnih.govcapes.gov.br The inhibition of KSP leads to mitotic arrest and subsequent cell death in cancer cells. Furthermore, a series of 1H-indazole-3-amine derivatives were designed and synthesized, with some compounds showing promising inhibitory activity against various human cancer cell lines, including lung, chronic myeloid leukemia, prostate, and hepatoma. nih.gov One particular compound, 6o, demonstrated a significant inhibitory effect against the K562 cell line with an IC50 of 5.15 µM and exhibited selectivity for cancer cells over normal cells. nih.gov This compound was found to induce apoptosis and affect the cell cycle, potentially through the inhibition of the Bcl2 family and the p53/MDM2 pathway. nih.gov

Anti-inflammatory Activity:

While direct studies on the anti-inflammatory properties of this compound were not found, related heterocyclic compounds have shown such activity. For example, derivatives of 3-hydroxy pyridine-4-one have been reported to possess anti-inflammatory effects, which are thought to be related to their iron-chelating properties. nih.gov Given that piperidine moieties are known to be present in various anti-inflammatory agents, it is plausible that derivatives of this compound could also exhibit such properties. biointerfaceresearch.com

Antibacterial Activity:

The piperidine scaffold is a common feature in many antibacterial agents. biointerfaceresearch.combiomedpharmajournal.org A study on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine (B1678525) substituted piperazine (B1678402) moiety revealed moderate to good antibacterial activity against several Gram-positive bacteria. nih.gov Another study investigating imidazo[4,5-b]pyridine derivatives found that some of these compounds were more effective against Gram-positive bacteria like Bacillus cereus than Gram-negative bacteria such as Escherichia coli. mdpi.com The antimicrobial activity of newly synthesized piperidine derivatives was also confirmed against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative). biointerfaceresearch.com Annulated thienopyrimidine derivatives have also been explored for their antimicrobial properties. researchgate.net

Development of Chemical Probes and Radiotracers for Biological Systems

The unique properties of the this compound scaffold make it a valuable component in the development of chemical probes and radiotracers for imaging and studying biological systems. The introduction of fluorine, particularly the radioactive isotope fluorine-18 (B77423) (¹⁸F), is a common strategy for creating tracers for Positron Emission Tomography (PET) imaging.

Researchers have developed ¹⁸F-labeled pyrido[3,4-d]pyrimidine (B3350098) derivatives as effective probes for imaging L858R mutant EGFR in non-small-cell lung carcinoma. nih.gov These probes allow for the non-invasive monitoring of tumor genetics and can help in predicting the response to EGFR-targeted therapies. nih.gov

Fluorescent probes are another important tool in chemical biology. The development of fluorescent derivatives of 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indole has provided high-affinity probes for studying σ receptors. nih.gov These probes enable the investigation of receptor distribution and function using fluorescence-based techniques. The synthesis of these probes often involves the functionalization of a core amine, a role that this compound could potentially fulfill.

Furthermore, cleavable photoaffinity labeling has emerged as a powerful technique for mapping peptide-protein interactions. chemrxiv.org This method utilizes a bioactive peptide equipped with a cleavable diazirine building block that can be conjugated to a target protein. While not directly involving this compound, this highlights the broader strategies in chemical probe development where functionalized amine-containing scaffolds are essential.

Analysis of Protein-Ligand Interactions Involving Fluorinated Piperidines

The incorporation of fluorine into piperidine-based ligands can have a profound impact on their binding affinity and selectivity for target proteins. The analysis of these interactions is crucial for understanding the mechanism of action and for the rational design of more potent and specific drugs.

Fluorine's high electronegativity and small size can lead to favorable electrostatic interactions and can influence the conformation of the ligand. The study of protonated 3-fluoropiperidines has revealed unusual directing effects of the fluorine atom, which can be rationalized through quantitative theories of solvation. acs.org

The conformational properties of fluorinated proline derivatives, which share a cyclic amine structure with piperidines, have been extensively studied. researchgate.net Depending on the stereochemistry, fluorination can bias the ring pucker and the cis-trans isomerization of the amide bond, which can be critical for biological activity. researchgate.net Similar conformational effects are expected in fluorinated piperidines and can be analyzed using techniques like NMR spectroscopy and X-ray crystallography. researchgate.netunifi.itmdpi.com

Q & A

Basic: What are the key synthetic strategies for 3-Fluoropiperidin-4-amine, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves fluorination of a piperidine precursor followed by amine protection/deprotection. For example, fluorination via nucleophilic substitution (e.g., using KF or Selectfluor) under anhydrous conditions is common. Purification often employs column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) to isolate the amine. Advanced techniques like continuous flow reactors can enhance yield and purity by minimizing side reactions .

Critical Parameters:

- Reaction Temperature: Controlled heating (60–80°C) minimizes decomposition of fluorinated intermediates.

- Protecting Groups: Boc or Cbz groups stabilize the amine during fluorination, with TFA/HCl used for deprotection .

Basic: How are spectroscopic techniques applied to confirm the structure of this compound?

Methodological Answer:

- NMR:

- ¹H NMR: Distinct signals for the piperidine ring protons (δ 2.5–3.5 ppm) and amine protons (δ 1.5–2.0 ppm, broad). Fluorine substitution deshields adjacent protons, causing splitting patterns (e.g., doublets for axial/equatorial H) .

- ¹³C NMR: Fluorine coupling (J ~30–40 Hz) observed in carbons adjacent to F.

- Mass Spectrometry: ESI-MS shows [M+H]+ peaks matching molecular weight (e.g., m/z 159 for C₅H₁₀FN₂) .

Advanced: How does fluorine substitution on the piperidine ring influence binding to neurological receptors?

Methodological Answer:

Fluorine’s electronegativity enhances binding to polar residues in receptors like serotonin (5-HT) and dopamine (D2). For example:

- Serotonin Receptors: Fluorine at the 3-position increases lipophilicity, improving blood-brain barrier penetration.

- Dopamine Receptors: Steric effects from fluorine may modulate selectivity between D2 and D3 subtypes .

Experimental Design:

- Radioligand Binding Assays: Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs using transfected HEK293 cells .

- Molecular Dynamics Simulations: Analyze fluorine’s role in hydrogen-bonding networks with receptor residues (e.g., using AutoDock Vina) .

Advanced: How can contradictory data on biological activity across studies be resolved?

Methodological Answer:

Contradictions often arise from variations in:

- Experimental Conditions: Buffer pH affects amine protonation, altering receptor affinity.

- Cell Lines: Differences in receptor expression levels (e.g., CHO vs. HEK293) impact potency measurements.

Resolution Strategies:

Meta-Analysis: Normalize data using standardized assays (e.g., cAMP accumulation for GPCRs).

Structural-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., methyl vs. trifluoromethyl groups) to isolate fluorine’s contribution .

Advanced: What computational tools predict the metabolic stability of this compound?

Methodological Answer:

- PISTACHIO/BKMS_METABOLIC Databases: Predict cytochrome P450-mediated oxidation sites. Fluorine at the 3-position reduces metabolic clearance by blocking hydroxylation .

- 3D-QSAR Models: Corrogate steric/electronic parameters (e.g., logP, polar surface area) with in vitro half-life data from hepatocyte assays .

Validation: Cross-check predictions with LC-MS/MS metabolite profiling in microsomal incubations .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility: Moderately soluble in polar aprotic solvents (DMSO >10 mg/mL). Poor aqueous solubility necessitates salt formation (e.g., HCl salt) for in vitro assays .

- Stability: Stable at −20°C under inert gas (N₂/Ar). Degrades in acidic conditions (pH <3) via ring-opening; neutral pH buffers (PBS) recommended for storage .

Advanced: How can regioselective functionalization of this compound be achieved for SAR studies?

Methodological Answer:

- N-Functionalization: Use Mitsunobu reactions to alkylate the amine while preserving the fluorine.

- C-Functionalization: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 4-position, leveraging fluorine as a directing group .

Case Study:

- 4-Aryl Derivatives: Introduce electron-withdrawing groups (e.g., CF₃) to enhance receptor affinity .

Advanced: What strategies mitigate toxicity risks during in vivo studies of this compound derivatives?

Methodological Answer:

- Acute Toxicity Screening: Zebrafish models assess LD₅₀ and neurobehavioral effects (e.g., locomotion inhibition).

- Metabolite Identification: LC-HRMS detects reactive intermediates (e.g., epoxides) formed via hepatic oxidation .

Design Tip: Incorporate prodrug moieties (e.g., ester linkages) to reduce off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.